molecular formula C17H18ClFN2O3S B3000128 N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide CAS No. 2034481-67-7

N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide

Cat. No.: B3000128
CAS No.: 2034481-67-7
M. Wt: 384.85
InChI Key: NYHXJUBVFROHOY-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine precursor under controlled conditions.

    Introduction of the chloro-fluorophenyl group: This step involves the use of a halogenation reaction to introduce the chloro and fluoro substituents onto the phenyl ring.

    Attachment of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chloro-fluorophenyl group and thiophene ring may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chlorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide
  • N1-(4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide
  • N1-(3-chloro-4-fluorophenyl)-N2-(3-(thiophen-2-yl)propyl)oxalamide

Uniqueness

N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide stands out due to the combination of its chloro-fluorophenyl group and the extended pentyl chain with a hydroxyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3S/c18-13-10-12(3-4-14(13)19)21-17(24)16(23)20-7-5-11(6-8-22)15-2-1-9-25-15/h1-4,9-11,22H,5-8H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHXJUBVFROHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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